molecular formula C9H9N3OS B8803034 7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-ol

7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-ol

Cat. No. B8803034
M. Wt: 207.25 g/mol
InChI Key: FTVXKEIBWFHBIF-UHFFFAOYSA-N
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Patent
US09334267B2

Procedure details

Add 1-hydroxypropan-2-one (24.3 mL, 355 mmol) and 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde (50 g, 296 mmol) to a solution of sodium hydroxide (23.64 g, 591 mmol) and water (200 mL). Add EtOH (600 mL) to the suspension and stir at RT overnight. Slowly add a solution of concentrated HCl (50 mL) in water (350 mL). Add 1:1 EtOH/H2O (100 mL) and collect the solids by filtration. Wash the solids with 1:1 EtOH/H2O (250 mL), ice cold EtOH (4×25 mL) and hexanes (2×250 mL). Dry in the vacuum oven at 30-35° C. to provide the title compound as a tan solid (34 g, 56% yield). MS (m/z): 208.1 (M+1).
Quantity
24.3 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
23.64 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Name
EtOH H2O
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Yield
56%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3](=O)[CH3:4].[NH2:6][C:7]1[C:12]([CH:13]=O)=[CH:11][N:10]=[C:9]([S:15][CH3:16])[N:8]=1.[OH-].[Na+].Cl>O.CCO.O.CCO>[CH3:4][C:3]1[C:2]([OH:1])=[CH:13][C:12]2[CH:11]=[N:10][C:9]([S:15][CH3:16])=[N:8][C:7]=2[N:6]=1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
24.3 mL
Type
reactant
Smiles
OCC(C)=O
Name
Quantity
50 g
Type
reactant
Smiles
NC1=NC(=NC=C1C=O)SC
Name
Quantity
23.64 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
350 mL
Type
solvent
Smiles
O
Step Three
Name
EtOH H2O
Quantity
100 mL
Type
solvent
Smiles
CCO.O
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
collect the solids
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
Wash the solids with 1:1 EtOH/H2O (250 mL), ice cold EtOH (4×25 mL) and hexanes (2×250 mL)
CUSTOM
Type
CUSTOM
Details
Dry in the vacuum oven at 30-35° C.

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=CC2=C(N=C(N=C2)SC)N1)O
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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